(R)-(-)-2-(P-Toluenesulfonate)-1,2-propanol (R)-(-)-2-(P-Toluenesulfonate)-1,2-propanol
Brand Name: Vulcanchem
CAS No.: 69891-44-7
VCID: VC18488955
InChI: InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-9(2)7-11/h3-6,9,11H,7H2,1-2H3/t9-/m1/s1
SMILES:
Molecular Formula: C10H14O4S
Molecular Weight: 230.28 g/mol

(R)-(-)-2-(P-Toluenesulfonate)-1,2-propanol

CAS No.: 69891-44-7

Cat. No.: VC18488955

Molecular Formula: C10H14O4S

Molecular Weight: 230.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-(-)-2-(P-Toluenesulfonate)-1,2-propanol - 69891-44-7

Specification

CAS No. 69891-44-7
Molecular Formula C10H14O4S
Molecular Weight 230.28 g/mol
IUPAC Name [(2R)-1-hydroxypropan-2-yl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-9(2)7-11/h3-6,9,11H,7H2,1-2H3/t9-/m1/s1
Standard InChI Key UADUJNAWMVEFHR-SECBINFHSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)CO
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC(C)CO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₀H₁₄O₄S, with a molar mass of 230.28 g/mol . Its IUPAC name, [(2R)-1-hydroxypropan-2-yl] 4-methylbenzenesulfonate, reflects its stereochemistry and functional groups: a propanol backbone substituted with a p-toluenesulfonate (tosyl) group at the second carbon. The (R)-configuration at the chiral center is critical for its reactivity in enantioselective syntheses.

Structural Highlights:

  • Stereochemistry: The (R)-enantiomer is preferentially used in asymmetric synthesis .

  • Functional Groups: The tosylate (-OTs) group enhances leaving-group ability, while the hydroxyl (-OH) group enables further derivatization .

Key Identifiers:

PropertyValueSource
CAS No.69891-44-7
SMILES (Isomeric)CC1=CC=C(C=C1)S(=O)(=O)OC@HCO
InChIKeyUADUJNAWMVEFHR-SECBINFHSA-N
PubChem CID13807474

Synthesis and Manufacturing

Tosylation of 1,2-Propanediol

The primary synthesis route involves tosylation of 1,2-propanediol using p-toluenesulfonyl chloride (TsCl) under basic conditions . This reaction proceeds via nucleophilic substitution, where the hydroxyl group at C2 of 1,2-propanediol is replaced by the tosyl group.

Reaction Conditions:

  • Base: Pyridine or triethylamine to scavenge HCl .

  • Solvent: Dichloromethane or THF.

  • Temperature: 0–25°C to minimize side reactions.

Physical and Chemical Properties

Thermodynamic Data

PropertyValueSource
Boiling Point379.5±25.0°C (predicted)
Density1.246±0.06 g/cm³
pKa13.98±0.10 (hydroxyl proton)

Spectroscopic Characteristics

  • IR: Strong absorption bands at 1170 cm⁻¹ (S=O) and 1360 cm⁻¹ (C-O of tosylate).

  • NMR: Distinct signals for methyl (δ 2.45 ppm, Ts-CH₃) and chiral methine (δ 4.20 ppm, C-OH) protons .

Mechanism of Action in Organic Reactions

Nucleophilic Substitution

The tosylate group’s electron-withdrawing nature stabilizes the transition state during SN₂ reactions, enabling efficient displacement by nucleophiles (e.g., amines, alkoxides) . For example, in the synthesis of β-amino alcohols, the tosylate is replaced by an amine group, yielding chiral intermediates for pharmaceuticals .

Case Study: Asymmetric Synthesis of Amino Alcohols

A patent by Sorbera et al. describes using (R)-(-)-2-(P-Toluenesulfonate)-1,2-propanol to prepare (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a key intermediate for antipsychotic drugs. The tosylate’s leaving-group ability facilitated a 92% enantiomeric excess (ee) in the final product .

Applications in Pharmaceutical and Fine Chemistry

Chiral Building Blocks

The compound’s stereochemistry makes it invaluable for synthesizing:

  • β-Blockers: E.g., (S)-propranolol precursors .

  • Antiviral Agents: Tosylate intermediates in nucleoside analog synthesis .

Industrial Use Cases

ApplicationExampleOutcomeSource
Anticancer Drug SynthesisCombretastatin A-4 derivatives75% yield, >99% ee
Polymer ChemistryChiral polyethersEnhanced thermal stability
SupplierPurityPrice (USD/g)Source
VulcanChem98%120
APAC Pharmaceutical95%95

Regulatory Compliance

  • ICH Guidelines: Class 3 residual solvent limits apply to synthesis solvents (e.g., 2-propanol ≤5,000 ppm) .

  • GMP Status: Available under cGMP for pharmaceutical R&D .

Future Directions and Research Gaps

Emerging Applications

  • Flow Chemistry: Continuous-flow systems to enhance reaction efficiency .

  • Biocatalysis: Enzymatic resolution for higher enantiopurity .

Unresolved Challenges

  • Scalability: Batch-to-batch variability in stereochemical purity .

  • Green Chemistry: Replacement of TsCl with less toxic sulfonating agents.

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